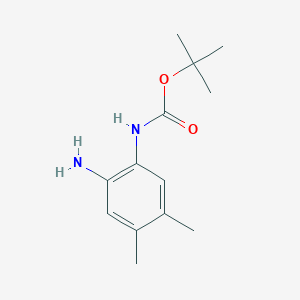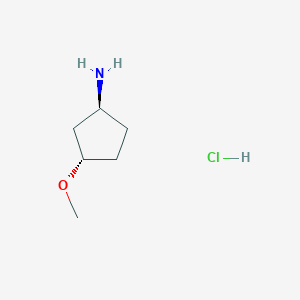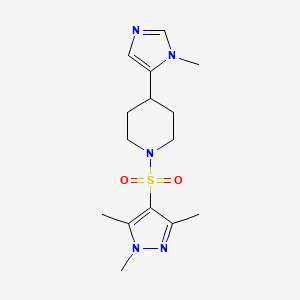![molecular formula C7H7F2N3O4 B2582657 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid CAS No. 1946813-25-7](/img/structure/B2582657.png)
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid, also known as DFNP, is a compound that has been studied for its potential use in scientific research. DFNP is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Professor David W. C. MacMillan at Princeton University. Since then, DFNP has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid works by absorbing light energy and transferring it to other molecules in the reaction. This process, known as photoredox catalysis, allows 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid to facilitate a range of chemical reactions that would not be possible under normal conditions. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has been found to be particularly effective in the activation of C–H bonds, which are notoriously difficult to activate using traditional chemical methods.
Biochemical and physiological effects:
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has not been studied extensively for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily degrade in biological systems. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has also been found to be non-toxic at low concentrations, making it a potentially useful tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is its high reactivity and selectivity. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can be used to facilitate a range of chemical reactions under mild conditions, making it a useful tool for synthetic chemists. However, 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is also a relatively expensive compound, which may limit its use in some labs. Additionally, 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is a highly reactive compound that requires careful handling and storage.
Orientations Futures
There are many potential future directions for research on 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid. One area of interest is the development of new photoredox catalysis reactions using 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid as a catalyst. Another area of interest is the use of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid in the synthesis of natural products and pharmaceuticals. Additionally, 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid may have potential applications in the field of materials science, where it could be used to facilitate the synthesis of new materials with unique properties.
Méthodes De Synthèse
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The process is complex and requires a high degree of expertise in synthetic chemistry.
Applications De Recherche Scientifique
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has been found to have potential applications in a variety of scientific research areas. One of the main applications of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is in the field of photoredox catalysis. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is a potent photoredox catalyst that can be used to facilitate a range of chemical reactions under mild conditions. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.
Propriétés
IUPAC Name |
2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-3(7(13)14)11-5(6(8)9)4(2-10-11)12(15)16/h2-3,6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJNVATESPLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




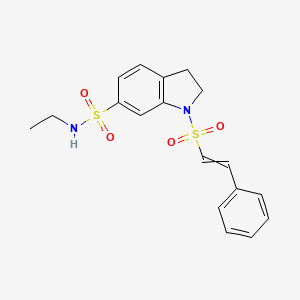
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)
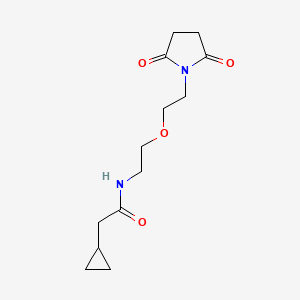
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)


